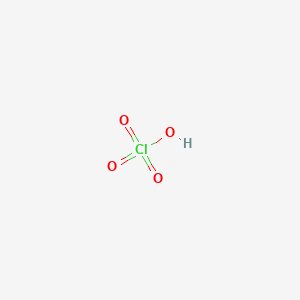

Perchloric acid

Beschreibung

Eigenschaften

IUPAC Name |

perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO4, ClHO4 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | perchloric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Perchloric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047004 | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Liquid, Colorless, odorless oily liquid; [HSDB] Highly hygroscopic; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19 °C @ 11 MM HG | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE IN COLD WATER, Solubility in water: miscible | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6 to 1.7 at 77 °F (USCG, 1999), 1.768 @ 22 °C, VERY HYGROSCOPIC; COMBINES VIGOROUSLY WITH WATER WITH EVOLUTION OF HEAT; AQ ACID IS VERY CAUSTIC; DECOMP WHEN DISTILLED @ ATMOSPHERIC PRESSURE; DENSITY OF AQ SOLN @ 25 °C: 65.0%= 1.597; 70.0%= 1.664; 75.0%= 1.731; DENSITY OF AQ SOLN @ 15 °C: 1%= 1.0050; 10%= 1.0597; 20%= 1.1279; 30%= 1.2067; 40%= 1.2991; 50%= 1.4103; 60%= 1.5389; 70%= 1.6736, Relative density (water = 1): 1.76 (22 °C) | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.8 [mmHg] | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

7601-90-3 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V561V90BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °F (USCG, 1999), -112 °C | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Perchloric Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Hazards, and Safe Handling Protocols for Laboratory Professionals

Perchloric acid (HClO₄) is a powerful mineral acid with significant applications in research and industry, including as a precursor for ammonium perchlorate, a key component of rocket fuel.[1] While it is a valuable reagent, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides an in-depth overview of perchloric acid's chemical and physical characteristics, potential hazards, and detailed procedures for its safe handling, storage, and disposal, specifically tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Perchloric acid is a chlorine oxoacid and is considered one of the strongest Brønsted-Lowry acids.[2][3] Commercially, it is typically available as an aqueous solution, commonly at concentrations of 60-72% by weight.[4][5] At room temperature and in concentrations up to 72%, it primarily exhibits the properties of a strong, non-oxidizing acid.[6][7] However, its oxidizing potential increases dramatically with concentration and temperature.[6][8][9]

Quantitative Data

The following tables summarize the key physical and chemical properties of perchloric acid.

Table 1: Physical Properties of Perchloric Acid

| Property | Value | References |

| CAS Number | 7601-90-3 | [10] |

| Molar Mass | 100.46 g/mol | [2][4][10][11] |

| Appearance | Colorless, odorless, oily liquid | [4][5][10] |

| Boiling Point | 203 °C (397 °F; 476 K) (for 72.5% azeotrope) | [2][4][11] |

| Melting Point | -17 °C (1 °F; 256 K) (for 72% aqueous solution) | [2][4][11] |

| Density | ~1.768 g/cm³ | [2][4][11] |

| Vapor Pressure | 6.8 mm Hg at 25°C | [5][10] |

Table 2: Acidity and Exposure Data

| Property | Value | References |

| pKa (in water) | ≈ -15.2 (±2.0) | [2][4] |

| OSHA PEL (TWA) | Not established | |

| NIOSH REL (TWA) | Not established | |

| NIOSH IDLH | Not established |

Hazards and Reactivity

The primary hazards associated with perchloric acid stem from its corrosivity, strong oxidizing nature (especially at elevated temperatures and concentrations), and its potential to form explosive compounds.[5][8]

Corrosivity

Perchloric acid is extremely corrosive to metals and biological tissues.[1][4] Contact can cause severe burns to the skin, eyes, and mucous membranes.[4][5] Inhalation of its mist or vapor can lead to severe irritation of the respiratory tract.[12]

Oxidizing Properties and Explosion Hazard

While aqueous solutions up to 70% are relatively stable at room temperature, the hazard level increases significantly under certain conditions.[6][7]

-

Concentrations above 72%: Perchloric acid becomes a powerful oxidizer.[8][9]

-

Heating: When heated above 150°C, even at concentrations below 72%, it becomes a potent oxidizing agent and can react violently with organic materials, potentially leading to explosions.[5]

-

Anhydrous Perchloric Acid (>85%): This form is extremely unstable and can decompose explosively at room temperature, especially in the presence of organic materials.[8] The formation of anhydrous perchloric acid can occur upon contact with strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[9]

-

Perchlorate Salts: Vapors from heated perchloric acid can condense in fume hood ductwork, forming metallic perchlorate salts.[12] Many of these salts are shock-sensitive and pose a severe explosion risk.[12] Organic perchlorate salts are also highly explosive.[5]

Incompatibilities

Perchloric acid is incompatible with a wide range of substances. Contact with the following materials should be strictly avoided:

-

Organic materials (e.g., wood, paper, cotton, oils, grease)[11][13]

-

Alcohols[13]

-

Reducing agents[13]

-

Acetic anhydride[13]

-

Strong dehydrating agents (e.g., concentrated sulfuric acid)[13]

Safe Handling and Storage

Due to its hazardous nature, a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with perchloric acid.

Engineering Controls

-

Fume Hoods: All work with perchloric acid must be conducted in a properly functioning chemical fume hood.[6][10]

-

Perchloric Acid Fume Hoods: For any procedures involving heating perchloric acid or using concentrations above 72%, a specially designed perchloric acid fume hood is mandatory.[6][7] These hoods are constructed with materials resistant to perchloric acid and are equipped with a wash-down system to prevent the accumulation of explosive perchlorate salts in the ductwork.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling perchloric acid:

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[6]

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. For more hazardous operations, heavy-duty gloves such as butyl rubber or Viton should be used.[6]

-

Body Protection: A lab coat, fully buttoned, along with a chemical-resistant apron, is required.[6]

-

Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]

Storage

Proper storage of perchloric acid is critical to prevent accidents:

-

Containers: Store in its original, safety-coated glass container.[6]

-

Secondary Containment: Use secondary containment, preferably made of glass or porcelain.[11]

-

Segregation: Store separately from organic chemicals, flammable materials, and reducing agents.[11] It can be stored with other inorganic acids in a dedicated acid cabinet.[11]

-

Environment: Store in a cool, dry, and well-ventilated area.[8] Avoid storing on wooden shelves.[8]

Emergency Procedures

Rapid and appropriate response to spills and exposures is crucial to mitigate harm.

Spills

-

Small Spills (<1 L): If trained and equipped, neutralize the spill with sodium carbonate or another suitable inorganic neutralizing agent.[8] Do not use organic materials like paper towels for cleanup, as they can spontaneously ignite upon drying.[8] The neutralized material should be collected and disposed of as hazardous waste.[8]

-

Large Spills (>1 L): Evacuate the area immediately and alert emergency personnel.[8]

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary. Remove contaminated clothing while flushing.[6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station.[6]

-

In all cases of exposure, seek immediate medical attention. [6]

Experimental Protocols: Detection of Perchlorate Contamination

Regularly testing work surfaces and fume hood components for perchlorate contamination is a critical safety measure. The following are methodologies for qualitative detection.

Methylene Blue Test

This test is used for the qualitative detection of perchlorate ions.

-

Principle: Perchlorate ions react with a methylene blue solution to form a violet-colored precipitate.[14]

-

Reagents:

-

0.3-0.4% solution of methylene blue in water.[14]

-

-

Procedure:

-

Prepare a trial solution by rinsing the surface to be tested (e.g., a section of ductwork) with approximately 25 mL of deionized water.

-

Add a few drops of the methylene blue indicator solution to the trial solution.

-

The formation of a violet precipitate indicates the presence of perchlorates.

-

-

Notes: The solution should be cold and not acidic, as acidity can dissolve the precipitate.[14]

Diphenylamine Test

This test can also be used to detect the presence of perchlorates.

-

Principle: A diphenylamine sulfate solution turns black upon contact with perchlorate ions.

-

Reagents:

-

Diphenylamine sulfate solution: Dissolve 1 gram of diphenylamine in 10 mL of 9 M (1:1) sulfuric acid.

-

-

Procedure:

-

Using a disposable pipette or medicine dropper, apply a small amount of the diphenylamine sulfate solution to the test surface.

-

An immediate change to a black color indicates the presence of perchlorates.

-

-

Notes: This solution also reacts with nitrates, but produces a blue color.

Hazard-Based Decision Making

The safe use of perchloric acid requires careful consideration of its concentration and the experimental conditions. The following diagram illustrates a decision-making process for researchers.

Conclusion

Perchloric acid is an indispensable tool in many areas of scientific research. However, its potential for causing severe harm necessitates a culture of safety and a deep understanding of its properties. By implementing robust engineering controls, adhering to strict handling and storage protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks and utilize this powerful reagent responsibly. Regular training and a thorough review of safety data sheets and standard operating procedures are paramount for all personnel working with or near perchloric acid.

References

- 1. osti.gov [osti.gov]

- 2. uml.edu [uml.edu]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. ehs.mines.edu [ehs.mines.edu]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. waterboards.ca.gov [waterboards.ca.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. NEMI Method Summary - 314.0 [nemi.gov]

- 9. twu.edu [twu.edu]

- 10. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

- 11. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chlorates.exrockets.com [chlorates.exrockets.com]

- 13. cmu.edu [cmu.edu]

- 14. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]

The Double-Edged Sword: A Technical Guide to the Oxidizing Power of Concentrated Perchloric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent oxidizing capabilities of concentrated perchloric acid (HClO₄), a reagent of significant utility and considerable hazard in research and development. This document outlines the core principles of its reactivity, presents quantitative data on its oxidizing strength, details experimental protocols for its use, and emphasizes the stringent safety measures required for its handling.

The Chemistry of a Super-Oxidizer

Perchloric acid is a superacid, but its oxidizing power is highly dependent on its concentration and temperature. In aqueous solutions at room temperature with concentrations up to 72%, it behaves as a strong, non-oxidizing acid, similar to other mineral acids.[1] However, as the concentration and temperature increase, its oxidizing prowess becomes formidable.

Key Factors Influencing Oxidizing Power:

-

Concentration: The oxidizing power of perchloric acid dramatically increases at concentrations above 72%. Anhydrous perchloric acid (>85%) is a powerful oxidizing agent even at room temperature and is notoriously unstable, posing a severe explosion risk, especially in the presence of organic materials.[1]

-

Temperature: Heating concentrated perchloric acid (70-72%) above 150°C transforms it into a potent oxidizer, capable of reacting violently with a wide range of organic and inorganic substances.[1] This property is harnessed in analytical procedures for the complete digestion of complex matrices.

-

Dehydration: The presence of dehydrating agents, such as concentrated sulfuric acid or phosphorus pentoxide, can dangerously increase the concentration of perchloric acid, leading to the formation of the unstable and explosive anhydrous form.[1]

Quantitative Data on Oxidizing Power

The oxidizing strength of perchloric acid can be quantified by its redox potential. The standard electrode potential (E°) for the perchlorate ion (ClO₄⁻) reduction to chloride (Cl⁻) provides a measure of its thermodynamic tendency to act as an oxidizing agent.

Table 1: Standard Reduction Potentials of Chlorine Oxyanions in Acidic and Basic Solutions

| Half-Reaction (Acidic) | E° (V) | Half-Reaction (Basic) | E° (V) |

| ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O | 1.389 | ClO₄⁻ + 4H₂O + 8e⁻ → Cl⁻ + 8OH⁻ | 0.56 |

| ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | 1.451 | ClO₃⁻ + 3H₂O + 6e⁻ → Cl⁻ + 6OH⁻ | 0.63 |

| ClO₂⁻ + 4H⁺ + 4e⁻ → Cl⁻ + 2H₂O | 1.570 | ClO₂⁻ + 2H₂O + 4e⁻ → Cl⁻ + 4OH⁻ | 0.78 |

| HOCl + H⁺ + 2e⁻ → Cl⁻ + H₂O | 1.482 | ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻ | 0.89 |

Source: Data compiled from various sources, including Wikipedia's Perchlorate page.

It is important to note that while the standard potential for the perchlorate/chloride couple is high, the reaction is often kinetically slow at room temperature in dilute solutions. The true oxidizing potential in practical applications is significantly influenced by concentration and temperature.

Table 2: Approximate Oxidation Potential of Perchloric Acid as a Function of Concentration and Temperature

| Concentration (% w/w) | Temperature (°C) | Approximate Oxidation Potential (V) |

| < 72% | Room Temperature | Low (acts primarily as a strong acid) |

| 50% | 140 | ~0.85 |

| 72.5% (Azeotrope) | 203 | ~2.0 |

Source: "The Wet Chemical Oxidation of Organic Compositions"[2]

The Nernst equation can be used to calculate the electrode potential under non-standard conditions of concentration and temperature.

Experimental Protocols

The potent oxidizing nature of hot, concentrated perchloric acid makes it a valuable tool for the complete digestion of organic and inorganic materials in analytical chemistry, particularly for trace metal analysis.

Wet Ashing of Organic Material for Trace Metal Analysis

This protocol describes a common procedure for the digestion of organic samples. Extreme caution must be exercised, and this procedure must only be performed in a dedicated perchloric acid fume hood with a wash-down system.

Materials:

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Concentrated Perchloric Acid (HClO₄, 70-72%)

-

Sample of organic material (e.g., plant tissue, biological fluid)

-

Kjeldahl flasks or other suitable digestion vessels

-

Heating mantle or hot plate

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron over a lab coat.

Procedure:

-

Pre-digestion with Nitric Acid:

-

Place a known quantity of the organic sample (typically 0.5-1.0 g) into a Kjeldahl flask.

-

Add an excess of concentrated nitric acid (e.g., 10-20 mL).

-

Gently heat the mixture to initiate the oxidation of easily oxidizable organic matter. This step is crucial to prevent a violent reaction when perchloric acid is added. The solution will turn dark, and brown fumes of nitrogen dioxide will be evolved.

-

Continue heating until the initial vigorous reaction subsides and the volume is reduced.

-

-

Perchloric Acid Digestion:

-

Cool the flask slightly before adding perchloric acid.

-

Carefully add a small volume of concentrated perchloric acid (e.g., 2-5 mL).

-

Resume heating. The temperature will rise, and the perchloric acid will begin to act as the primary oxidant.

-

Continue heating until the solution becomes clear and colorless, and dense white fumes of perchloric acid are visible. This indicates the complete destruction of the organic matrix.

-

-

Final Steps:

-

Cool the digestion vessel completely.

-

Carefully dilute the clear digest with deionized water to the desired final volume for analysis by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Mandatory Visualizations

The Effect of Concentration and Temperature on Oxidizing Power

Caption: Factors influencing the chemical behavior of perchloric acid.

Experimental Workflow for Wet Ashing of Organic Material

Caption: A typical workflow for the digestion of organic samples.

Proposed Reaction Pathway for the Oxidation of a Primary Alcohol

The oxidation of organic molecules by hot, concentrated perchloric acid is a complex process. For a primary alcohol, a plausible, albeit simplified, reaction pathway involves the formation of a perchlorate ester followed by elimination and further oxidation.

Caption: A simplified proposed mechanism for alcohol oxidation.

Safety: A Paramount Concern

The use of concentrated perchloric acid, especially when heated, is fraught with danger. Adherence to strict safety protocols is not merely recommended; it is mandatory to prevent catastrophic accidents.

Key Safety Imperatives:

-

Dedicated Fume Hood: All work with heated perchloric acid or concentrations above 72% must be conducted in a specially designed perchloric acid fume hood. These hoods are constructed of materials resistant to perchloric acid and are equipped with a wash-down system to prevent the accumulation of explosive perchlorate salts in the ductwork.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a chemical-resistant apron over a laboratory coat.[3]

-

Avoid Organic Materials: Never allow concentrated perchloric acid to come into contact with organic materials such as wood, paper towels, or organic solvents, as this can lead to spontaneous combustion or explosions.[1]

-

No Dehydrating Agents: Avoid mixing perchloric acid with strong dehydrating agents.[1]

-

Proper Storage: Store perchloric acid in its original container, segregated from organic materials, flammable substances, and reducing agents. Secondary containment is essential.

-

Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill control materials (e.g., sodium bicarbonate for neutralization) available.

Conclusion

Concentrated perchloric acid is a reagent of immense power, offering unparalleled capabilities for the complete oxidation of complex samples. Its utility in analytical chemistry and certain synthetic applications is undeniable. However, its oxidizing strength is matched by its potential for hazardous and explosive reactions. A thorough understanding of its chemical properties, coupled with meticulous adherence to established safety protocols and the use of appropriate engineering controls, is the bedrock upon which its safe and effective use is built. For the prepared and knowledgeable researcher, it is a powerful tool; for the unwary, it is a significant peril.

References

Technical Guide: The Perchloric Acid-Water Azeotrope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the perchloric acid-water azeotrope, a critical consideration in processes involving the concentration and purification of perchloric acid. Understanding the properties and behavior of this azeotrope is essential for safety and for achieving desired experimental and manufacturing outcomes.

Core Concepts

Perchloric acid (HClO₄) and water form a negative, or maximum-boiling, azeotrope. This means that at a specific composition, the mixture boils at a temperature higher than the boiling points of either of its pure components. Once this azeotropic composition is reached, the vapor produced has the same composition as the liquid, making further separation by simple distillation impossible.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the perchloric acid-water azeotrope.

| Property | Value | Notes |

| Boiling Point | 203 °C (397 °F; 476 K) | This is the maximum boiling point for any perchloric acid-water mixture.[2][3][4][5] |

| Composition | ~72.5% Perchloric Acid (by weight) | The remaining ~27.5% is water.[2][3][4][5] |

| Appearance | Colorless liquid | [4][5] |

| Density | 1.768 g/cm³ | For the 72.5% aqueous solution.[2][5] |

| Molar Mass | 100.46 g/mol | For pure perchloric acid.[4][5] |

| Stability | Stable indefinitely | The azeotropic form is commercially available and stable.[2] |

| Hygroscopic Nature | Yes | Concentrated solutions will absorb water from the air.[2][3] |

Experimental Protocols

Objective

To determine the constant boiling point and the composition of the perchloric acid-water azeotrope through fractional distillation and subsequent analysis of the distillate.

Materials and Apparatus

-

Various concentrations of aqueous perchloric acid solutions (below and above the azeotropic concentration)

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Heating mantle with a stirrer

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Glassware for sample collection and dilution

-

Titration setup (burette, beaker, pH meter or appropriate indicator)

-

Standardized sodium hydroxide solution

-

Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, face shield, and a lab coat. All work should be conducted in a fume hood designed for use with perchloric acid.

Procedure

Part 1: Fractional Distillation

-

Preparation of the Distillation Apparatus: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

-

Sample Charging: Charge the distillation flask with a known volume of a perchloric acid solution (e.g., a concentration below 70%). Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating and Distillation: Begin heating the solution gently. As the solution boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column.

-

Fraction Collection: Collect the distillate in fractions. The temperature at the head of the column will initially be close to the boiling point of water and will gradually rise.

-

Azeotrope Identification: As the distillation proceeds, the temperature at the top of the column will stabilize at a constant value. This constant temperature is the boiling point of the azeotrope. Collect this fraction, which is the azeotropic mixture.

-

Post-Azeotrope Behavior: If the initial concentration was below the azeotropic point, the temperature will remain constant until most of the mixture has distilled over. If the initial concentration was above the azeotropic point, the boiling point would also plateau at the azeotropic temperature, with the excess perchloric acid remaining in the distillation flask.

-

Repeat with Different Concentrations: Repeat the fractional distillation with an initial perchloric acid concentration above the azeotropic point to confirm the constant boiling temperature.

Part 2: Composition Analysis (Titration)

-

Sample Preparation: Accurately weigh a small sample of the collected azeotropic distillate. Dilute the sample with a known volume of deionized water to a safe and analyzable concentration.

-

Titration: Titrate the diluted perchloric acid sample with a standardized solution of sodium hydroxide to a phenolphthalein endpoint or by monitoring the pH change to determine the equivalence point.

-

Calculation: Calculate the molarity of the perchloric acid in the diluted sample. From this, determine the mass percentage of perchloric acid in the original azeotropic distillate.

-

Data Corroboration: Repeat the analysis for several fractions collected at the constant boiling temperature to ensure the composition is consistent.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the azeotrope's properties.

References

- 1. Analysis and electroanalysis of perchlorate in water and food samples: a critical review - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Analytical Techniques for Measuring Perchloric Acid in Complex Mixtures [eureka.patsnap.com]

- 3. Determination of Water Content in 0.1 M Perchloric Acid in Acetic Acid Using Karl Fischer Titration [sigmaaldrich.com]

- 4. advancedthermo.com [advancedthermo.com]

- 5. shodex.com [shodex.com]

Anhydrous Perchloric Acid: A Guide to Properties, Hazards, and Safe Handling

Warning: The synthesis of anhydrous perchloric acid is an extremely dangerous process that should not be attempted by untrained individuals. Anhydrous perchloric acid is a powerful oxidizer and is highly unstable, posing a severe risk of spontaneous and violent explosion. This document does not provide a synthesis protocol but instead serves as a technical guide on its properties and the critical safety measures required when handling its more common aqueous forms.

Perchloric acid (HClO₄) is a mineral acid and a powerful oxidizing agent, especially at high concentrations and temperatures.[1][2] While commercially available in a relatively stable aqueous solution (typically 72.5%), its anhydrous form is notoriously hazardous.[3][4]

Properties and Hazards of Perchloric Acid

Anhydrous perchloric acid is an oily, colorless liquid at room temperature that is unstable and can decompose explosively.[3][5] It is highly reactive and can detonate upon contact with organic materials or spontaneously after a short period of storage.[6][7]

Key Hazards:

-

Explosion Risk: Anhydrous perchloric acid (>85% concentration) is exceptionally unstable and can explode on contact with organic materials or even spontaneously.[8][9] Distilling perchloric acid under a vacuum is extremely dangerous as it can form the unstable anhydride, leading to a spontaneous explosion.[8]

-

Strong Oxidizer: The oxidizing power of perchloric acid increases with concentration and temperature.[6][9] When heated, it becomes a potent oxidizer that can react violently with organic matter.[6][7]

-

Corrosivity: As a strong acid, perchloric acid is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5]

-

Formation of Explosive Salts: Vapors from heated perchloric acid can condense on surfaces, such as fume hood ductwork, forming metallic perchlorate salts.[6][9] These salts are often shock-sensitive and pose a significant explosion hazard.[6][9] Reactions with alcohols can form highly unstable and explosive perchlorate esters.[6]

| Form | Concentration | Key Properties & Hazards |

| Aqueous Solution | < 72% | Strong acid, not a significant oxidizer at room temperature.[3][6] Corrosive.[5] |

| Azeotrope | ~72.5% | Commercially available, stable indefinitely.[3][4] Powerful oxidizer when heated.[3][6] |

| Anhydrous Acid | > 85% | Highly unstable, powerful oxidizer at room temperature.[6][9] Poses a severe explosion risk.[7][8] |

This table summarizes the properties and hazards of different forms of perchloric acid.

Safe Handling and Engineering Controls

Due to the extreme dangers, only experienced personnel should handle perchloric acid, and its use should be minimized or substituted with safer alternatives whenever possible.[8][10]

Personal Protective Equipment (PPE)

When handling perchloric acid, a comprehensive set of PPE is mandatory:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[11][12]

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., neoprene, nitrile) is recommended.[11][12] For anhydrous acid, heavy-duty or gauntlet-style gloves should be used.[12]

-

Body Protection: A chemical-resistant apron worn over a lab coat, along with full-length pants and closed-toe shoes, is necessary to prevent skin contact.[11][12]

Engineering Controls: The Perchloric Acid Fume Hood

All work with perchloric acid must be conducted in a properly certified chemical fume hood.[12][13] For procedures involving heated perchloric acid or concentrations above 72%, a specially designed perchloric acid fume hood is mandatory.[11][12]

Key features of a perchloric acid fume hood include:

-

Wash-Down System: An integrated water spray system is essential to wash down the hood interior and ductwork, preventing the accumulation of explosive perchlorate salt residues.[2][14]

-

Materials of Construction: The hood and ductwork must be made of acid-resistant and non-reactive materials, such as stainless steel.[2][8]

-

Design: Ductwork should be as short and straight as possible, without connecting to other exhaust systems.[2][8]

Caption: Key safety pillars for mitigating the explosion hazard of perchloric acid.

Emergency Procedures

Spills: Spills must be addressed immediately.

-

Neutralize the spill using sodium bicarbonate or another inorganic acid neutralizer.[6][14]

-

Do NOT use combustible materials like paper towels or sawdust to absorb the spill, as this can create a fire or explosion hazard upon drying.[6]

-

Clean the area thoroughly with water after neutralization.[6]

Storage:

-

Store perchloric acid in its original container, within secondary containment made of glass or ceramic.[14][15]

-

It must be segregated from organic chemicals, flammable materials, and strong dehydrating agents like concentrated sulfuric acid.[8]

-

If a bottle of perchloric acid appears discolored or has formed crystals, do not move it. This indicates a potential explosion hazard, and emergency chemical safety personnel should be contacted immediately.[8][9]

Disposal: Perchloric acid waste should never be mixed with other chemical waste.[10] It must be collected in a designated, clearly labeled, acid-resistant container for disposal by trained professionals.[10][14]

References

- 1. Perchloric Acid: Properties, Uses, and Safety Precautions [eureka.patsnap.com]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. Perchloric acid - Wikipedia [en.wikipedia.org]

- 4. labotiq.net [labotiq.net]

- 5. concordia.ca [concordia.ca]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. gla.ac.uk [gla.ac.uk]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. essr.umd.edu [essr.umd.edu]

- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 11. purdue.edu [purdue.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 14. escolifesciences.com [escolifesciences.com]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

A Comprehensive Guide to the Safe Handling and Storage of Perchloric Acid in a Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

Perchloric acid (HClO₄) is a powerful oxidizing agent and a strong mineral acid with significant applications in laboratory settings, including digestions of organic materials and analytical procedures.[1] However, its potent chemical properties also present substantial hazards, necessitating stringent safety protocols to mitigate the risk of fires, explosions, and severe corrosive injuries.[2][3] This in-depth technical guide provides a comprehensive overview of the safe handling, use, and storage of perchloric acid to ensure a secure laboratory environment.

Understanding the Hazards of Perchloric Acid

Perchloric acid's hazardous nature is highly dependent on its concentration and temperature. While aqueous solutions up to 70% behave as strong, non-oxidizing acids at room temperature, the risks escalate significantly with increased concentration or heating.[2][4]

Key Hazards:

-

Corrosivity: Perchloric acid is extremely corrosive to metals and biological tissues.[1] Contact can cause severe burns to the skin and eyes, and inhalation of its mist can damage the respiratory tract.[5][6]

-

Oxidizing Properties: At concentrations above 72% or when heated, perchloric acid becomes a potent oxidizing agent.[5][7] It can cause spontaneous combustion of organic materials like wood, paper, and certain plastics.[6][8]

-

Explosivity: Anhydrous perchloric acid (concentration >85%) is extremely unstable and can decompose explosively at room temperature or upon contact with organic compounds.[2][5] When heated, perchloric acid vapor can condense in fume hood ductwork, forming shock-sensitive and explosive metallic perchlorate salts.[9][10]

Table 1: Concentration-Dependent Hazards and Handling Requirements of Perchloric Acid

| Concentration (w/w) | Hazard Level | Key Risks | Handling Requirements |

| < 72% (at room temp) | High | Strong corrosive acid.[8] | Must be handled in a standard chemical fume hood.[5][11] |

| > 72% or Heated (any conc.) | Severe | Powerful oxidizer, risk of fire and explosion.[5][7] | Requires a specialized perchloric acid fume hood with a wash-down system. [11][12] |

| > 85% (Anhydrous) | Extreme | Spontaneously explosive, shock-sensitive.[2][5] | Use should be avoided whenever possible. Requires highly specialized handling procedures and equipment.[9] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling perchloric acid to prevent contact and exposure.

Table 2: Recommended Personal Protective Equipment for Perchloric Acid

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[5][12] | Protects against splashes and sprays that can cause severe eye damage and blindness.[5] |

| Hand Protection | Double-gloving with compatible gloves (e.g., nitrile or neoprene as an inner layer, with a heavy-duty outer glove like butyl rubber or Viton).[5][12] | Provides robust protection against a highly corrosive substance. |

| Body Protection | A chemical-resistant apron over a lab coat, full-length pants, and closed-toe shoes.[9][12] | Protects skin from potential splashes and spills. |

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for the safe use of perchloric acid.

General Handling Procedures

-

Always work within a certified chemical fume hood.[5]

-

Use the smallest quantity of perchloric acid necessary for the experiment.[5]

-

When diluting, always add acid to water , never the other way around, to dissipate heat safely.[5][12]

-

Avoid contact with incompatible materials, especially organic compounds, flammable substances, and strong dehydrating agents like sulfuric acid.[5][8]

-

Ensure all containers are clearly labeled and dated upon opening.[5] Open bottles should be used within one year.[5]

-

Transport perchloric acid in a secondary container made of glass or porcelain.[5]

Protocol for Heated Applications

Heating perchloric acid significantly increases its oxidizing power and the risk of explosion.

-

Mandatory Use of a Perchloric Acid Fume Hood: All procedures involving heated perchloric acid must be conducted in a specially designed perchloric acid fume hood.[11][12] These hoods are constructed with materials like stainless steel and have a built-in wash-down system to prevent the accumulation of explosive perchlorate salts in the exhaust ducts.[8][9]

-

Heating Methods: Never use an open flame or an oil bath to heat perchloric acid.[9][12] Use only electric hot plates, heating mantles, or steam baths.[8][12]

-

Post-Procedure Wash-Down: After each use, the fume hood's wash-down system must be run for a sufficient amount of time to thoroughly rinse the interior surfaces and ductwork.[9]

Caption: Workflow for the safe handling of perchloric acid.

Storage and Incompatibility

Proper storage is critical to prevent dangerous reactions and degradation of perchloric acid.

-

Storage Location: Store perchloric acid in a dedicated, well-ventilated cabinet for corrosive materials.[8][9] The cabinet should be made of or lined with acid-resistant materials. Avoid wooden cabinets.[13]

-

Containers: Keep perchloric acid in its original container.[5][8] Secondary containment, such as a glass or porcelain tray, is required to contain potential leaks.[5][8]

-

Segregation: Perchloric acid must be stored separately from organic materials, flammable or combustible substances, and strong dehydrating agents.[5][9]

Table 3: Chemical Incompatibilities of Perchloric Acid

| Incompatible Material Class | Examples | Potential Hazard |

| Organic Compounds | Alcohols, acetic acid, paper, wood, grease, oils.[5][6] | Fire and/or explosion.[6] |

| Flammable/Combustible Materials | Solvents, paper products.[5] | Spontaneous ignition.[5] |

| Strong Dehydrating Agents | Concentrated sulfuric acid, phosphorus pentoxide.[8][9] | Can create anhydrous perchloric acid, which is explosive.[10] |

| Reducing Agents | Ferrous sulfate.[6] | Explosive reactions.[6] |

| Metals | Bismuth and its alloys.[5] | Violent reactions. |

Spill and Emergency Procedures

Immediate and correct response to a perchloric acid spill is vital to prevent harm and property damage.

Spill Response

-

Evacuate: Immediately alert others and evacuate the immediate area.[9]

-

Do Not Use Organic Materials: Never use paper towels, rags, or other combustible materials to absorb a perchloric acid spill, as this can lead to spontaneous ignition.[5][9]

-

Neutralize: For small spills, trained personnel wearing appropriate PPE can neutralize the acid with an inorganic material like sodium bicarbonate or soda ash.[9][14]

-

Absorb: After neutralization, use an inorganic absorbent material like sand or vermiculite to soak up the spill.[14]

-

Large Spills: For any large spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team (e.g., Environmental Health and Safety) immediately.[15]

Caption: Emergency response workflow for a perchloric acid spill.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[11][14] Remove contaminated clothing while under the shower.[11]

-

Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[11][14]

-

Inhalation: Move the affected person to fresh air immediately.[6]

-

Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid has been administered.[14]

Waste Disposal

Perchloric acid waste is hazardous and must be managed according to institutional and regulatory guidelines.

-

Segregation: Perchloric acid waste must never be mixed with other chemical wastes, especially organic solvents.[6][9]

-

Labeling and Storage: Collect perchloric acid waste in a clearly labeled, compatible (glass or polyethylene) container.[6][11] Store the waste container in a designated secondary containment area away from incompatible materials.[5]

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of perchloric acid waste.[5] Do not pour perchloric acid down the drain.[5]

References

- 1. byjus.com [byjus.com]

- 2. concordia.ca [concordia.ca]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. purdue.edu [purdue.edu]

- 6. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 7. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. escolifesciences.com [escolifesciences.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. content-hub.uidaho.edu [content-hub.uidaho.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

Navigating the Perils: A Researcher's Guide to Perchloric Acid Safety Data Sheets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Interpretation of Perchloric Acid Safety Data Sheets (SDS) in a Laboratory Setting.

Perchloric acid (HClO₄) is a powerful oxidizing agent and a strong mineral acid with invaluable applications in research and development, particularly in digestion of organic materials and analytical procedures. However, its utility is matched by its significant hazards, including extreme corrosivity, the potential for forming explosive salts, and violent reactions with a wide range of materials. A thorough understanding and correct interpretation of the Safety Data Sheet (SDS) are paramount for ensuring the safety of laboratory personnel and preventing catastrophic incidents. This guide provides a comprehensive overview of the critical information found within a perchloric acid SDS, tailored for the specific needs and context of a research laboratory.

Section 1: Hazard Identification and Classification

The first and most critical step in safely handling any chemical is to understand its inherent hazards. The SDS for perchloric acid will prominently display hazard pictograms, a signal word, and hazard statements in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Typical GHS Classification for Perchloric Acid (Concentrations >50%):

| Hazard Class | Category | Hazard Statement | Pictogram |

| Oxidizing Liquid | 1 | H271: May cause fire or explosion; strong oxidizer.[1][2] | Flame over circle |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[1][2] | Corrosion |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] | Corrosion |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] | Exclamation mark |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure (Thyroid).[3] | Health hazard |

Signal Word: Danger[1]

It is crucial for researchers to recognize that at concentrations below 72.5%, perchloric acid behaves as a strong, non-oxidizing acid at room temperature.[4][5] However, its oxidizing potential increases dramatically with temperature and concentration.[6][7][8] Anhydrous perchloric acid (>85%) is particularly dangerous as it is unstable and can decompose explosively at room temperature.[6][9]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of perchloric acid is essential for its safe handling, storage, and use in experimental design.

| Property | Value | Source |

| Appearance | Colorless, oily liquid | [10] |

| Odor | Odorless to slight chlorine smell | [10] |

| pH | Acidic | [10] |

| Boiling Point (72.4% w/w) | 203 °C (397.4 °F) | [10][11] |

| Melting/Freezing Point (72.4% w/w) | -18 °C to -20 °C (-0.4 °F to -4 °F) | [10][11] |

| Specific Gravity (70% w/w) | 1.66 - 1.6736 g/mL @ 15-20 °C | [10][11] |

| Vapor Pressure | 6.8 mmHg @ 25 °C | [10][11] |

| Vapor Density | 3.46 | [10][11] |

| Solubility | Soluble in water | [10][11] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable when working with perchloric acid. The SDS provides foundational guidance, which must be supplemented by institution-specific standard operating procedures (SOPs).

Engineering Controls

All work with perchloric acid must be conducted in a properly functioning chemical fume hood.[4][5] For procedures involving heating perchloric acid or using concentrations above 72.5%, a specialized perchloric acid fume hood with a wash-down system is mandatory.[5][12] This is to prevent the accumulation of explosive perchlorate salts in the ductwork.[5][9] Explosion-proof electrical equipment should be used in the vicinity of perchloric acid operations.[4][12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling perchloric acid.

| PPE Item | Specification | Source |

| Eye Protection | Chemical splash goggles and a face shield. | [4][12][13] |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., neoprene, nitrile, butyl rubber, or Viton). For anhydrous perchloric acid, heavy-duty gauntlet gloves are recommended. | [4][12][13] |

| Body Protection | A lab coat, fully buttoned, and a chemical-resistant apron. | [4][12][13] |

| Footwear | Closed-toe shoes. | [13] |

Storage Requirements

Proper storage of perchloric acid is critical to prevent accidents.

-

Segregation: Store perchloric acid separately from organic materials, flammable and combustible substances, reducing agents, and strong dehydrating agents like sulfuric acid.[4][9][14] It can be stored with other inorganic acids.[4][9]

-

Containment: Store in its original, safety-coated glass container within a secondary container made of glass, porcelain, or other non-absorbent, non-combustible material.[4][6][9]

-

Location: Store in a designated acid/corrosive storage cabinet.[4][13] Do not store on wooden shelves or in areas where contact with organic materials is possible.[9][14]

-

Quantity: Keep the quantity of perchloric acid in the laboratory to a minimum.[4][12] It is recommended to limit the amount to what is needed for the next 6-12 months.[9]

-

Inspection: Regularly inspect stored perchloric acid for any discoloration or crystal formation.[9] If the acid appears dark or if crystals have formed, do not move the bottle and contact your institution's environmental health and safety (EHS) department immediately, as this indicates a potential explosion hazard.[4][15][16]

Section 4: Experimental Protocols and Incompatibilities

Researchers must be acutely aware of the reactive nature of perchloric acid when designing and executing experiments.

General Experimental Workflow

A generalized workflow for experiments involving perchloric acid.

A critical safety step when digesting organic materials is to pre-treat the sample with nitric acid to destroy any easily oxidizable matter before the addition of perchloric acid.[6][15] Never heat perchloric acid with an open flame or in an oil bath.[13] Use of electric hot plates or heating mantles is preferred.[4]

Incompatible Materials

Perchloric acid is incompatible with a vast array of substances. Contact with these materials can lead to violent reactions, fires, or explosions.

-

Organic Materials: Alcohols, acetic acid, acetic anhydride, grease, oils, paper, wood, cotton, and cellulose-based materials.[4][6][9][12]

-

Reducing Agents: Any substance that can be oxidized.

-

Strong Dehydrating Agents: Concentrated sulfuric acid and phosphorus pentoxide can form dangerous anhydrous perchloric acid.[4][9]

-

Metals: Certain metals and their alloys, such as aluminum, copper, brass, and bronze, can be attacked by perchloric acid, potentially forming shock-sensitive salts.[12]

Section 5: Emergency Procedures

Rapid and correct response to a perchloric acid incident is vital to minimize harm. The SDS outlines the fundamental first aid and spill response measures.

First Aid Measures

First aid procedures for perchloric acid exposure.

In case of skin or eye contact, immediate and prolonged flushing with water for at least 15 minutes is crucial.[5][7][11] All exposures require immediate medical attention.[1]

Spill Response

The response to a perchloric acid spill depends on its size.

For a small spill (<1L): [5]

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, neutralize the spill immediately with an inorganic acid neutralizer such as sodium bicarbonate or soda ash.[9][13][17]

-

Do NOT use organic materials like paper towels or sawdust to absorb the spill, as this can create a fire or explosion hazard upon drying.[9][13][17]

-

Use a non-flammable absorbent material like sand or kitty litter to clean up the neutralized spill.[9][16]

-

Thoroughly clean the spill area with water. A second neutralization and rinsing is recommended.[4][17]

-

Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[9][13]

For a large spill:

-

Evacuate the area immediately.[13]

-

Alert others and restrict access to the laboratory.[13]

-

Contact your institution's EHS or emergency response team.[8][14]

Section 6: Disposal Considerations

Perchloric acid waste must be handled as hazardous waste and should never be mixed with other waste streams.[13][17]

-

Collect perchloric acid waste in a designated, acid-resistant container.[13][17]

-

Clearly label the container as "Perchloric Acid Waste".[13]

-

Do not accumulate large quantities of waste.[17]

-

Contact your institution's EHS for waste pickup and disposal.[9][17]

Conclusion

The Safety Data Sheet for perchloric acid is more than a regulatory document; it is a critical tool for risk assessment and the foundation of safe laboratory practice. For researchers, scientists, and drug development professionals, a comprehensive understanding of the hazards, handling protocols, and emergency procedures outlined in the SDS is essential. By integrating this knowledge into robust institutional SOPs and maintaining a culture of safety, the significant risks associated with this powerful chemical can be effectively managed, allowing its continued use in advancing scientific discovery.

References

- 1. carlroth.com [carlroth.com]

- 2. chemos.de [chemos.de]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 7. Perchloric Acid Use | Research Safety [researchsafety.uky.edu]

- 8. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. escolifesciences.com [escolifesciences.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. research.cuanschutz.edu [research.cuanschutz.edu]

- 16. UofR: EH&S: Laboratory Safety: Perchloric Acid [safety.rochester.edu]

- 17. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

An In-depth Technical Guide to Materials Compatible with Concentrated Perchloric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of materials compatible with concentrated perchloric acid (HClO₄), a powerful oxidizing agent and one of the strongest mineral acids. Due to its highly reactive nature, particularly at elevated temperatures and concentrations, careful material selection is critical to ensure safety and prevent catastrophic failures in laboratory and manufacturing settings. This document details the compatibility of various metals, polymers, elastomers, and ceramics, and outlines experimental protocols for material evaluation.

Understanding the Hazards of Concentrated Perchloric Acid

Perchloric acid's reactivity is highly dependent on its concentration and temperature. Aqueous solutions up to 72% at room temperature behave as strong, non-oxidizing acids.[1] However, when heated above 150°C, its oxidizing power increases dramatically, and it can react violently and explosively with organic materials such as wood, paper, oils, and certain plastics.[1][2] Anhydrous perchloric acid (>85%) is extremely unstable and can detonate spontaneously. Therefore, avoiding conditions that can concentrate the acid, such as contact with strong dehydrating agents (e.g., concentrated sulfuric acid), is crucial.[1]